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Compound of Interest

Compound Name: LTX-401 HCl

CAS No.: 1398051-86-9

Cat. No.: B608668

Get Quote

Executive Summary
LTX-401 HCl (N-(2-aminoethyl)-2-(aminomethyl)-5-phenyl-2-(3-phenylpropyl)pentanamide

dihydrochloride) is a synthetic, small-molecule oncolytic peptidomimetic derived from the

structure-activity relationship (SAR) studies of cationic antimicrobial peptides (specifically

Bovine Lactoferricin).[1] Unlike its predecessor LTX-315, which primarily targets mitochondria,

LTX-401 exhibits a distinct tropism for the Golgi apparatus after permeating the plasma

membrane.[2]

This guide details the physicochemical basis of LTX-401’s selectivity for anionic cancer

membranes over zwitterionic healthy membranes, delineates the experimental frameworks

required to validate this selectivity, and provides actionable protocols for researchers evaluating

membranolytic immunotherapies.
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To understand LTX-401’s selectivity, one must first deconstruct its pharmacophore. It is not a

peptide but a

-amino acid derivative designed to mimic the amphipathic helix of lytic peptides while improving
stability and tissue distribution.

The Pharmacophore
Cationic Charge (+2): Provided by two amine groups (dihydrochloride salt form). This is the

"guidance system" that seeks electronegative targets.

Amphipathicity: The molecule contains bulky lipophilic groups (phenyl rings) balanced by the

hydrophilic amine backbone.

Net Mass: 367.53 Da (Free base), ~440.45 Da (2HCl salt).

The Anionic Target: The Selectivity Filter
The core mechanism of selectivity relies on the fundamental difference in lipid topology

between malignant and non-malignant cells.
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Part 2: Mechanism of Action (MoA)
The "Golgi-Lytic" Pathway
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While LTX-401 utilizes the anionic plasma membrane for initial entry, its subcellular lethality is

unique.[2] Research indicates that LTX-401 enriches in the Golgi apparatus, causing

fragmentation and vacuolization that precedes mitochondrial collapse.

Visualization: LTX-401 Signaling Cascade
The following diagram illustrates the stepwise progression from membrane recognition to

Immunogenic Cell Death (ICD).
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Caption: Figure 1.[1][3][4] The LTX-401 cascade.[1][2][3][5][6][7][8][9][10][11][12] Selectivity is

determined at the 'Anionic Plasma Membrane' step, while lethality is executed via Golgi

disruption.

Part 3: Experimental Validation Framework
To scientifically validate LTX-401 selectivity, one must demonstrate high potency against

cancer cells (low IC50) and low toxicity against healthy cells (high HC50/IC50).

Quantitative Data Summary
The following table synthesizes typical potency ranges derived from comparative studies (e.g.,

B16 Melanoma vs. RBCs).

Cell Type Classification Assay Type
Typical IC50 /
HC50

Interpretation

B16F1
Murine

Melanoma
MTS Viability 15 - 30 µM High Potency

MDA-MB-435S
Human

Melanoma
MTS Viability ~13.5 µM High Potency

JM1
Hepatocellular

Carcinoma
MTT Viability ~20 - 30 µM High Potency

HUV-EC-C
Endothelial

(Normal)
MTS Viability ~20 - 35 µM

Moderate

Toxicity (Local

admin context)

RBCs Red Blood Cells
Hemolysis

(A577)
> 1000 µM

High Selectivity

(Safety Margin >

30x)

Key Insight: While LTX-401 affects some nucleated normal cells (fibroblasts/endothelial) at

concentrations similar to cancer cells, it is highly selective against Red Blood Cells (RBCs).[4]

This is critical for intratumoral injection safety, preventing immediate hemolysis upon

administration.
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Part 4: Detailed Experimental Protocols
Protocol A: Determination of Selectivity Index
(Hemolysis vs. Cytotoxicity)
Objective: Calculate the Therapeutic Index (TI) by comparing the concentration required to lyse

50% of RBCs (

) against the concentration required to kill 50% of tumor cells (

).
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Caption: Figure 2.[1][3][7] Parallel experimental workflow for calculating the Selectivity Index of

LTX-401.

Step-by-Step Methodology
1. Hemolysis Assay (The Safety Check)

Reagents: Fresh human or murine blood (EDTA tubes), PBS (pH 7.4), Triton X-100 (Positive

Control).

Preparation:
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Centrifuge blood (1500 rpm, 10 min) to pellet RBCs.

Wash pellet 3x with PBS until supernatant is clear.

Resuspend RBCs to a 10% hematocrit solution in PBS.[10]

Execution:

Prepare LTX-401 serial dilutions in PBS (Range: 10 µM to 1500 µM).

Mix 100 µL RBC suspension with 100 µL LTX-401 solution in a 96-well V-bottom plate.

Controls: PBS only (0% hemolysis), 1% Triton X-100 (100% hemolysis).

Incubate for 1 hour at 37°C.

Centrifuge plate (1500 rpm, 5 min).

Transfer 100 µL supernatant to a flat-bottom transparent plate.

Measure absorbance at 576-577 nm (hemoglobin peak).

Calculation:

[13]

2. Cytotoxicity Assay (The Potency Check)

Reagents: Target cancer cell line (e.g., B16F1), MTS or MTT reagent.

Execution:

Seed cells (5,000 cells/well) in serum-free RPMI (serum proteins can bind cationic

peptides, potentially skewing in vitro IC50; however, 10% FBS is often used for

physiological relevance—consistency is key).

Add LTX-401 dilutions (Range: 2.5 µM to 100 µM).

Incubate for 4 hours (LTX-401 acts rapidly; 4h is sufficient for lysis).
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Add MTS/MTT reagent and read absorbance.

Validation: A successful candidate must show an IC50 < 50 µM and HC50 > 1000 µM.

Protocol B: Verifying Mechanism (Golgi vs.
Mitochondria)
To confirm that the observed lysis is LTX-401 specific (Golgi-mediated) and not generic

mitochondrial toxicity (like LTX-315), use this differentiation protocol.

Staining:

Use CellLight Golgi-GFP (BacMam 2.0) to label Golgi.

Use MitoTracker Deep Red to label mitochondria.

Treatment: Treat cells with IC50 concentration of LTX-401.[1][10]

Time-Lapse Microscopy:

0-15 min: Observe Golgi fragmentation (LTX-401 signature).

15-60 min: Observe mitochondrial swelling/loss of potential (Secondary effect).

Note: If mitochondrial loss occurs before Golgi fragmentation, the compound may not be

pure LTX-401 or is acting via a different mechanism.

Part 5: Therapeutic Implications (ICD)
The ultimate value of LTX-401's selectivity is not just cell killing, but how it kills. The rapid lysis

of the anionic membrane leads to the release of Damage-Associated Molecular Patterns

(DAMPs).

ATP Release: Acts as a "Find-Me" signal for dendritic cells.

Calreticulin (CRT) Exposure: Acts as an "Eat-Me" signal.

HMGB1 Release: Promotes antigen processing.
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Self-Validating Check: When performing in vivo studies (e.g., intratumoral injection), successful

LTX-401 therapy should result in tumor regression and protection against re-challenge

(vaccination effect). If re-challenge fails, the ICD mechanism (and thus the lytic quality) was

insufficient.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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